4-((Furan-2-ylmethyl)amino)benzonitrile chemical structure and physicochemical properties
4-((Furan-2-ylmethyl)amino)benzonitrile chemical structure and physicochemical properties
An In-Depth Technical Guide to 4-((Furan-2-ylmethyl)amino)benzonitrile
This guide provides a comprehensive technical overview of 4-((Furan-2-ylmethyl)amino)benzonitrile, a molecule possessing two key pharmacophores: the furan ring and the benzonitrile moiety. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous compounds to offer expert-driven predictions and insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Privileged Scaffold Combination
In medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets—is a powerful approach in drug discovery. 4-((Furan-2-ylmethyl)amino)benzonitrile is a textbook example of this design philosophy. It incorporates the benzonitrile group, a versatile moiety found in numerous pharmaceuticals, prized for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2] This is coupled with a furan ring, another five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry, appearing in a wide range of compounds with demonstrated antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The resulting molecule represents a novel chemical entity with significant, albeit underexplored, potential in various therapeutic areas.
This guide will delineate the molecular architecture, predict the physicochemical landscape, propose a robust synthetic pathway, and forecast the spectroscopic signature of 4-((Furan-2-ylmethyl)amino)benzonitrile, providing a foundational resource to stimulate and support future research.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its structure and core identifiers. These elements are crucial for literature searches, regulatory documentation, and computational modeling.
Chemical Structure
The structure consists of a benzonitrile ring substituted at the 4-position with an amino group, which is itself N-substituted with a furan-2-ylmethyl (furfuryl) group.
Caption: Chemical structure of 4-((Furan-2-ylmethyl)amino)benzonitrile.
Core Identifiers
A CAS Number for this specific isomer has not been prominently indexed in major chemical databases as of the time of this writing. Researchers should verify any cited CAS number for this compound with care.
| Identifier | Value | Source |
| IUPAC Name | 4-((Furan-2-ylmethyl)amino)benzonitrile | - |
| Molecular Formula | C₁₂H₁₀N₂O | Calculated |
| Molecular Weight | 198.22 g/mol | Calculated |
| Canonical SMILES | C1=CC(=CC=C1C#N)NCC2=CC=CO2 | - |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to oral bioavailability. The following properties are predicted based on the known values of its constituent parts, such as 4-aminobenzonitrile and N-benzylaniline.
| Property | Predicted Value | Rationale & Supporting Data |
| Melting Point | 90 - 110 °C | Higher than 4-aminobenzonitrile (83-85 °C) due to increased molecular weight and potential for additional intermolecular interactions.[6] The asymmetry may prevent highly efficient crystal packing, keeping it lower than other more rigid structures. |
| Boiling Point | > 300 °C | Expected to be significantly higher than the starting materials due to increased mass and stronger intermolecular forces (hydrogen bonding, dipole-dipole). N-benzylaniline boils at ~306 °C.[7] |
| Water Solubility | Low to Insoluble | The presence of two aromatic rings and a total of 12 carbons suggests significant lipophilicity. While the amine and furan's oxygen provide some polarity, they are unlikely to overcome the hydrophobic nature of the scaffold.[8] |
| logP (Lipophilicity) | 2.5 - 3.5 | The combination of a benzonitrile core and a furan ring contributes to a moderately lipophilic character, a range often favorable for cell membrane permeability. |
| pKa (Basic) | 3.5 - 4.5 | The secondary amine is the primary basic center. Its basicity is reduced by the electron-withdrawing effect of the attached benzonitrile ring. This is comparable to N-benzylaniline (pKa ≈ 3.89).[7] |
Proposed Synthetic Protocol: Reductive Amination
The most direct and industrially scalable method for synthesizing 4-((Furan-2-ylmethyl)amino)benzonitrile is the reductive amination of furfural (furan-2-carbaldehyde) with 4-aminobenzonitrile. This process involves the initial formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target secondary amine.[9]
Caption: Workflow for the synthesis via reductive amination.
Detailed Step-by-Step Methodology
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
Furfural (1.05 eq), freshly distilled
-
Methanol (Anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 eq) or alternative reducing agent (e.g., H₂ over Pd/C)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
To this stirring solution, add freshly distilled furfural (1.05 eq) dropwise at room temperature.
-
Allow the mixture to stir at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is driven to completion by the stability of the conjugated Schiff base.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirring solution. Causality: The portion-wise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC/LC-MS indicates the complete consumption of the imine intermediate.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 4-((Furan-2-ylmethyl)amino)benzonitrile.
-
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural verification. The following data are predicted based on the compound's structure and standard chemical shift/frequency tables.[10][11]
¹H NMR Spectroscopy
-
Benzene Ring (A₂B₂ system): Two doublets are expected.
-
~7.5-7.7 ppm (d, 2H, J ≈ 8.5 Hz): Protons ortho to the electron-withdrawing nitrile group.
-
~6.6-6.8 ppm (d, 2H, J ≈ 8.5 Hz): Protons ortho to the electron-donating amino group.
-
-
Furan Ring: Three signals are expected.
-
~7.3-7.4 ppm (dd, 1H): Proton at C5 (adjacent to oxygen).
-
~6.3-6.4 ppm (dd, 1H): Proton at C4.
-
~6.2-6.3 ppm (dd, 1H): Proton at C3.
-
-
Methylene Bridge (-CH₂-):
-
~4.3-4.5 ppm (d, 2H): A singlet that becomes a doublet upon coupling to the N-H proton.
-
-
Amine Proton (-NH-):
-
~4.0-5.0 ppm (t, 1H, broad): A broad triplet, which may exchange with D₂O. The chemical shift is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy
-
Benzonitrile Carbons:
-
~148-150 ppm (C-NH)
-
~133-135 ppm (CH, ortho to -CN)
-
~120-122 ppm (C-CN)
-
~118-120 ppm (-C≡N)
-
~112-114 ppm (CH, ortho to -NH)
-
-
Furan Carbons:
-
~152-154 ppm (C-CH₂)
-
~142-144 ppm (C5-H)
-
~110-112 ppm (C4-H)
-
~107-109 ppm (C3-H)
-
-
Methylene Carbon:
-
~45-48 ppm (-CH₂-)
-
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
| 3350 - 3450 | N-H Stretch | Medium |
| 3030 - 3150 | Aromatic C-H Stretch | Medium to Weak |
| 2850 - 2950 | Aliphatic C-H Stretch (-CH₂-) | Medium to Weak |
| 2220 - 2230 | C≡N Stretch (Nitrile) | Strong, Sharp |
| 1600 - 1610 | C=C Aromatic Stretch | Medium |
| 1510 - 1530 | C=C Aromatic Stretch | Strong |
| 1250 - 1350 | C-N Stretch | Medium |
Potential Applications in Research and Drug Development
The fusion of the furan and benzonitrile scaffolds suggests several promising avenues for investigation:
-
Anticancer Agents: Benzonitrile derivatives are integral to several anticancer drugs, including the aromatase inhibitor Letrozole.[2] Furan-containing molecules have also shown potent anticancer activity.[12] This compound could be explored as an inhibitor of various kinases or other cancer-related enzymes.
-
Antimicrobial Agents: The furan ring is a component of nitrofurantoin, a well-known antibacterial agent.[3] The combined structure could be screened for activity against a panel of bacterial and fungal pathogens.
-
Neuroprotective Agents: Recent studies have highlighted the potential of furan-containing compounds in addressing neurodegenerative diseases due to their antioxidant and anti-inflammatory properties.[13]
-
Materials Science: The rigid, aromatic structure and polar nitrile group could make this compound a candidate for creating novel organic electronic materials or liquid crystals.
Safety and Handling
No specific toxicological data for 4-((Furan-2-ylmethyl)amino)benzonitrile is available. As a standard practice for any novel chemical entity, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Researchers should consult the Safety Data Sheets (SDS) for its precursors, 4-aminobenzonitrile and furfural, for specific handling guidelines.
References
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Al-Warhi, T., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Gaikwad, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
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ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]
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Scribd. (n.d.). Infrared Spectroscopy Frequency Table. [Link]
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Unbound Chemicals. (2026). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives. [Link]
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PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]
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ChemBK. (2024). N-Benzylaniline. [Link]
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Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]
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MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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ChemRxiv. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]
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RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
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MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
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ChemicalProcessing.com. (n.d.). N-benzylaniline. [Link]
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ChemBK. (2024). 4-Aminobenzonitrile. [Link]
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-
PMC. (2019). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]
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